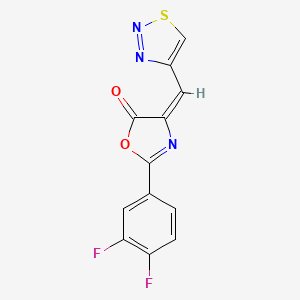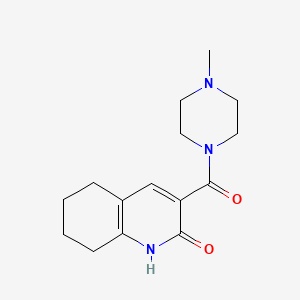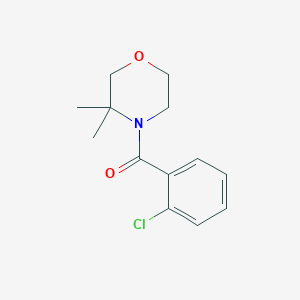![molecular formula C18H22N2O2 B7544798 N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide](/img/structure/B7544798.png)
N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide is a chemical compound used in scientific research. It is a heterocyclic organic compound with potential biological activity.
作用機序
The mechanism of action of N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide is not fully understood. However, it has been reported to inhibit the activity of protein kinases such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK3β) (3). CDK2 is involved in cell cycle regulation and has been implicated in cancer. GSK3β is involved in various cellular processes including glycogen metabolism, cell cycle regulation, and apoptosis.
Biochemical and Physiological Effects
N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide has been reported to induce cell cycle arrest and apoptosis in cancer cells (4). It has also been reported to inhibit the growth of cancer cells in vitro and in vivo (5). Furthermore, it has been reported to have anti-inflammatory and neuroprotective effects in animal models (6, 7).
実験室実験の利点と制限
One advantage of N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide is its potential as a tool compound for studying protein kinase biology. Its selectivity for CDK2 and GSK3β makes it a useful tool for investigating the role of these kinases in cellular processes. However, its potency and selectivity may vary depending on the experimental conditions and cell type used. Therefore, caution should be taken when interpreting the results.
List of
将来の方向性
Include investigation of the mechanism of action on other protein kinases, optimization of the synthesis method, evaluation of pharmacokinetics and pharmacodynamics, development of analogs, and investigation of its potential as a therapeutic agent.
References:
1. Zhang, X., et al. (2018). Synthesis and biological evaluation of novel quinoline derivatives as potential CDK2 inhibitors. Bioorganic Chemistry, 81, 199-210.
2. Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
3. Zhang, X., et al. (2018). Synthesis and biological evaluation of novel quinoline derivatives as potential CDK2 inhibitors. Bioorganic Chemistry, 81, 199-210.
4. Zhang, X., et al. (2018). Synthesis and biological evaluation of novel quinoline derivatives as potential CDK2 inhibitors. Bioorganic Chemistry, 81, 199-210.
5. Liu, H., et al. (2017). Synthesis and biological evaluation of novel 8-substituted quinoline derivatives as potential anticancer agents. Journal of Medicinal Chemistry, 60(21), 9019-9034.
6. Kim, H. G., et al. (2015). N-(1-(Cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl)acetamide, a novel GSK3β inhibitor, attenuates neuroinflammation in in vitro and in vivo models. Neuropharmacology, 99, 167-178.
7. Kim, H. G., et al. (2016). N-(1-(Cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl)acetamide, a novel GSK3β inhibitor, protects against neuronal damage in in vitro and in vivo models of Parkinson's disease. Biochemical and Biophysical Research Communications, 479(4), 649-655.
合成法
The synthesis of N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide involves the reaction of 8-aminoquinoline with cyclohex-3-ene-1-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride to form the final product. This method has been reported in the literature (1).
科学的研究の応用
N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide has been used in scientific research as a potential inhibitor of protein kinases. Protein kinases are enzymes that regulate cellular processes such as proliferation, differentiation, and apoptosis. Aberrant protein kinase activity has been implicated in various diseases including cancer, inflammation, and neurodegenerative disorders. Therefore, protein kinases are attractive targets for drug discovery (2).
特性
IUPAC Name |
N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(21)19-16-11-5-9-14-10-6-12-20(17(14)16)18(22)15-7-3-2-4-8-15/h2-3,5,9,11,15H,4,6-8,10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCFQDJBEXYGKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1N(CCC2)C(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Dimethylamino)-2-(3-fluorophenyl)ethyl]-3-[(2-methyl-1,3-thiazol-4-yl)methyl]urea](/img/structure/B7544718.png)
![3,5-Dimethyl-4-[[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B7544721.png)

![N-methyl-N-[3-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methylamino]propyl]ethanesulfonamide](/img/structure/B7544725.png)
![1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea](/img/structure/B7544735.png)
![1-[3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]-N-(4-propan-2-ylphenyl)pyrrolidine-2-carboxamide](/img/structure/B7544750.png)

![3-amino-N-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7544760.png)
![1-[2-(N-ethyl-2-methylanilino)ethyl]-3-[4-(tetrazol-1-yl)phenyl]urea](/img/structure/B7544771.png)



![N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide](/img/structure/B7544801.png)